Cefazolin Amide

Quantitative NMR qNMR Relative Response Factor

Non-certified impurity reference materials introduce unacceptable risk of inaccurate calibration, leading to flawed purity assessments and potential batch failures during cefazolin QC release. Cefazolin Amide (Cefazolin EP Impurity K) is a rigorously characterized reference standard essential for ICH-compliant analytical method validation, system suitability testing, and stability-indicating method development. - Enables accurate quantification of this specific degradant in forced degradation studies and stability protocols - Supplied with full characterization data (COA, HPLC, MS, NMR) for direct use in ANDA and DMF submissions - Available in research-grade quantities with documented traceability for GMP/QC laboratory workflows

Molecular Formula C14H15N9O3S3
Molecular Weight 453.514
CAS No. 1322626-65-2
Cat. No. B589358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin Amide
CAS1322626-65-2
Synonyms(6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide; 
Molecular FormulaC14H15N9O3S3
Molecular Weight453.514
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N
InChIInChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1
InChIKeyUJXOAWOOZVMQQR-CGCSKFHYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefazolin Amide Reference Standard


Cefazolin Amide, a derivative of the first-generation cephalosporin cefazolin, is formally classified as Cefazolin EP Impurity K [1]. Chemically, it is (6R,7R)-7-(2-(1H-tetrazol-1-yl)acetamido)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide, with a molecular formula of C₁₄H₁₅N₉O₃S₃ and a molecular weight of 453.52 g/mol . This compound is not an active pharmaceutical ingredient (API) but an impurity standard essential for ensuring the quality, safety, and efficacy of cefazolin drug products [2].

Identity Cefazolin EP Impurity K – a certified reference standard for analytical control, not an API.
Workflow Supports HPLC method validation, system suitability, and impurity quantification in cefazolin drug substances and products.
Selection Logic Requires a characterized, traceable reference material; generic chemicals or non-certified sources are not substitutable.

Cefazolin Amide: Necessity of Authenticated Standards


The specificity of Cefazolin Amide as an impurity necessitates the use of a certified reference standard, as generic or non-certified materials cannot be substituted. Analytical methods for cefazolin sodium are designed to detect and quantify specific impurities at trace levels [1]. Using an unverified source of Cefazolin Amide introduces significant risk of inaccurate calibration, leading to flawed purity assessments, potential batch failures, and compromised regulatory compliance [2]. While other cefazolin impurities like Impurity A or G have distinct toxicological profiles and require separate monitoring [3], the unique chemical structure of Cefazolin Amide requires a specific, well-characterized reference material to ensure the precision and accuracy of any analytical method.

Uncertified reference materials may lead to inaccurate calibration and method failure; traceable certified standards are required for regulatory analytical procedures.
Other cefazolin impurities (e.g., Impurity A, G) have distinct structures and toxicological profiles; they cannot replace Cefazolin Amide for identity- or purity-specific determinations.
Cefazolin sodium (parent API) differs in solubility and chromatographic behavior; substituting the API for the impurity standard compromises method specificity and accuracy.

Cefazolin Amide: Quantitative Evidence Guide


qNMR-Based RRF for HPLC Quantification

For precise quantification via HPLC-UV, a known Relative Response Factor (RRF) is required. Cefazolin Amide was one of ten cefazolin impurities for which the RRF was determined using quantitative NMR (qNMR) as a primary ratio method [1]. The study used qNMR to establish the absolute purity of the impurity standard, which is a necessary prerequisite for calculating accurate RRFs for HPLC methods. While the exact RRF value for Cefazolin Amide is not provided in the abstract, the validated qNMR methodology ensures that a precise, traceable RRF can be assigned to this specific batch or reference standard, enabling its accurate quantification in cefazolin sodium drug substance and finished products [1].

qNMR-Based RRF Determination
Class-level
qNMR method validated for RRF assignment of ten cefazolin impurities, applicable to Cefazolin Amide; exact RRF value not specified in study abstract.
Supports traceable HPLC quantification pathway when a batch-specific RRF is determined.
Exact RRF requires batch-specific primary standard characterization.
Quantitative NMR qNMR Relative Response Factor HPLC Pharmaceutical Analysis Impurity Profiling

Safety Differentiation from High-Risk Impurities

A comprehensive study on the embryotoxicity of nine cefazolin impurities in a zebrafish model identified Impurity G (7-ACA) as having the strongest toxicity and Impurity F (MMTD) as exhibiting the strongest apparent toxic effect [1]. Cefazolin Amide was not identified among these high-risk impurities. This negative result is a crucial piece of evidence, as it differentiates Cefazolin Amide from structurally related but significantly more hazardous impurities. This context is essential for risk assessment, justifying the need to monitor all impurities, but also providing a relative safety benchmark within the cefazolin impurity profile [1].

Zebrafish Toxicity Ranking
Class-level
Cefazolin Amide was not identified among the most toxic impurities in a zebrafish embryo model. High-risk impurities: Impurity G (7-ACA) and Impurity F (MMTD).
Differentiates this impurity from highly toxic structural analogs; supports risk-assessment context for method development prioritization.
Negative result in one model; requires confirmation under target analytical conditions.
Zebrafish Model Toxicology Impurity Profiling Drug Safety Structure-Toxicity Relationship

Physicochemical Characterization for Method Development

Cefazolin Amide has defined physical properties critical for developing robust analytical methods. It is a solid, off-white to brown in color, with a predicted density of 2.01±0.1 g/cm³ and a predicted pKa of 11.13±0.60 . Its solubility profile is a key differentiator from the highly water-soluble parent drug: it is only slightly soluble in DMSO and very slightly soluble in methanol (requiring sonication) . This contrasts with cefazolin sodium, which is freely soluble in water. This specific solubility information is essential for selecting an appropriate diluent for standard and sample preparation to ensure complete dissolution and accurate quantitative results.

Solubility Profile for Sample Prep
Source review
Slightly soluble in DMSO; very slightly soluble in methanol (sonication required). Contrasts with cefazolin sodium, which is freely soluble in water.
Dictates diluent selection: organic solvent required for standard preparation; aqueous buffers may cause incomplete dissolution.
Vendor-reported solubility data; verify under actual laboratory conditions.
Solubility Method Development Diluent Selection Chromatography Sample Preparation

Cefazolin Amide: Key Applications


Method Validation & Pharmacopeial Compliance

Cefazolin Amide is an essential reference standard for validating analytical methods per ICH guidelines and pharmacopeial monographs (USP/EP). It is used to establish system suitability, assess method specificity by ensuring resolution from the API and other impurities, and demonstrate accuracy, precision, and linearity. This is a core requirement for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), where accurate quantification of this impurity is necessary to demonstrate product quality and safety [1].

Batch Release & Stability Testing

In QC laboratories, Cefazolin Amide is used as a reference standard for the routine analysis of cefazolin sodium API and finished drug products. It serves as a quantitative marker to ensure that the level of this specific impurity remains below the established limit throughout the product's shelf life. This is a critical part of batch release testing and ongoing stability studies to ensure continuous compliance with regulatory specifications [2].

Forced Degradation & Impurity Profiling

Cefazolin Amide is used to identify and quantify this specific degradant during forced degradation (stress) studies. By spiking a known amount of the standard, analysts can confirm the selectivity of their analytical method and accurately track the formation of this impurity under various stress conditions (e.g., heat, humidity, oxidation). This data is crucial for understanding the degradation pathways of cefazolin and for developing a stability-indicating method [1].

Application
Selection Property
Validation Focus
Method validation & system suitability
Certified impurity standard identity
Resolution from API and other impurities, accuracy and precision assessment
Batch release & stability monitoring
Quantified impurity marker
Impurity content within specification limits, method reproducibility across batches
Forced degradation & impurity profiling
Specific degradant identification
Selectivity under stress conditions, degradation pathway tracking
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